Structural Differentiation: C-1 Methyl Substitution Confers Distinct Isoquinolinium Electronic Character vs. Unsubstituted and Tetrahydro Analogs
CAS 64047-58-1 carries a methyl substituent at the C-1 position of the isoquinolinium ring, unlike the unsubstituted analog Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide. In the broader N-methylisoquinolinium series, the presence of a C-1 methyl group has been demonstrated to increase mitochondrial complex I inhibitory potency: N-methylisoquinolinium ion (MIQ+) inhibited complex I with an IC50 of 4.1 mM in rat brain mitochondrial fragments, making it more potent than the non-methylated isoquinoline parent [1]. Although direct head-to-head data for CAS 64047-58-1 against its unmethylated analog are not published, the class-level SAR supports that C-1 methylation enhances biological activity [1]. Additionally, CAS 64047-58-1 retains a fully aromatic isoquinolinium core, distinguishing it from the partially saturated 1,2,3,4-tetrahydroisoquinolinium analog (CAS 64047-68-3), which exhibits different redox behaviour and conformational flexibility .
| Evidence Dimension | Mitochondrial complex I inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 64047-58-1; class representative N-methylisoquinolinium (MIQ+) IC50 = 4.1 mM |
| Comparator Or Baseline | Isoquinoline (unmethylated parent): less potent than MIQ+; MPP+ IC50 = 4.1 mM (equipotent reference) |
| Quantified Difference | N-methylation converts inactive/weak isoquinoline to low-mM inhibitor equipotent to MPP+ |
| Conditions | Rat brain mitochondrial fragments, complex I (NADH-ubiquinone reductase) assay |
Why This Matters
Procurement of the correctly methylated derivative is critical for studies requiring mitochondrial complex I engagement, as the unmethylated or tetrahydro analogs may lack the requisite potency.
- [1] McNaught KStP, Thull U, Carrupt PA, et al. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochem Pharmacol. 1995; 50(11): 1903-1911. View Source
